
3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline, also known as MMQ, is a synthetic compound that has been studied extensively for its potential use in scientific research. MMQ is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers investigating the mechanisms of various biological processes.
作用机制
The exact mechanism of action of 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline has been shown to have a selective effect on cancer cells, making it a potentially valuable tool for developing new cancer treatments.
Biochemical and Physiological Effects:
3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and modulation of gene expression. 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potentially valuable tool for studying a variety of disease processes.
实验室实验的优点和局限性
One of the main advantages of using 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline in lab experiments is its selectivity for cancer cells, which allows researchers to study the mechanisms of cancer development and progression in a more targeted way. However, one limitation of using 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline is its potential toxicity, which can limit its use in certain types of experiments.
未来方向
There are many potential future directions for research involving 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline, including the development of new cancer treatments based on its selective activity against cancer cells. Other areas of research could include the study of 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline's effects on various signaling pathways and gene expression, as well as its potential use in the treatment of other diseases such as inflammation and oxidative stress.
In conclusion, 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline is a valuable tool for scientific research, with a variety of potential applications in the study of cancer and other disease processes. While more research is needed to fully understand its mechanism of action and potential uses, 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline has already shown promise as a valuable tool for advancing our understanding of the complex biological processes that underlie disease.
合成方法
3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline can be synthesized using a variety of methods, but one of the most common is the reaction of 4-morpholinyl isocyanate with 3-methyl-2-phenylquinoline in the presence of a catalyst such as triethylamine. The resulting product is a white crystalline solid that can be purified by recrystallization.
科学研究应用
3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline has been used in a variety of scientific research applications, including studies of cell signaling pathways, gene expression, and protein function. One of the most promising areas of research involving 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline is its potential use as a tool for studying the mechanisms of cancer development and progression.
属性
IUPAC Name |
(3-methyl-2-phenylquinolin-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-19(21(24)23-11-13-25-14-12-23)17-9-5-6-10-18(17)22-20(15)16-7-3-2-4-8-16/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHAPYZXCZFVCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5748869.png)
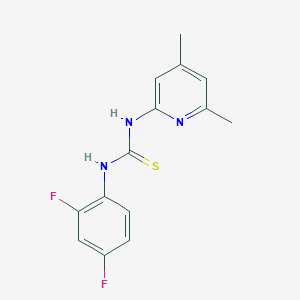
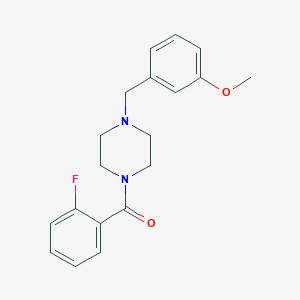
![methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5748894.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-isobutylbenzamide](/img/structure/B5748896.png)
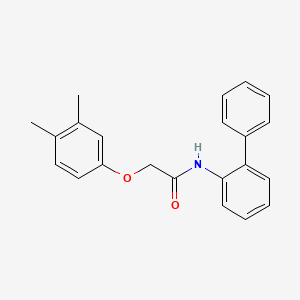
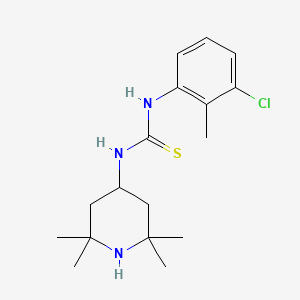
![N-[4-({[4-(cyanomethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5748905.png)
![ethyl 5,5-dimethyl-2-[(1-piperazinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5748912.png)
![2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5748925.png)
![2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5748926.png)
![(2,4-dimethoxybenzyl)[3-(methylthio)phenyl]amine](/img/structure/B5748939.png)
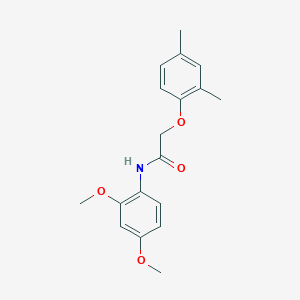
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5748945.png)